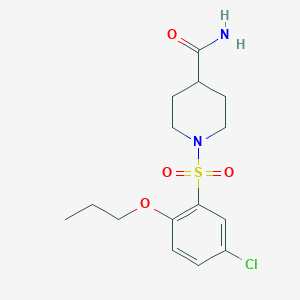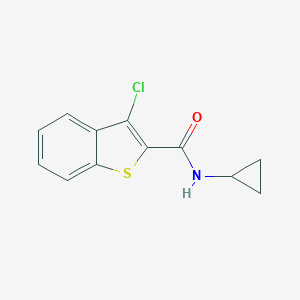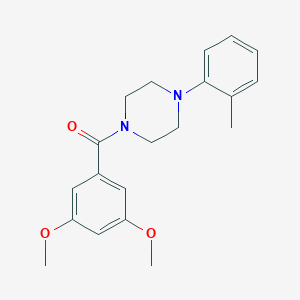
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C15H21ClN2O4S It is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a chloro-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-propoxyphenylsulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-propoxyphenol with chlorosulfonic acid under controlled conditions.
Formation of Piperidine-4-carboxamide: Piperidine-4-carboxamide is prepared by reacting piperidine with a suitable carboxylating agent.
Coupling Reaction: The final step involves the coupling of 5-chloro-2-propoxyphenylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- 1-(5-Bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
- 1-(5-Methyl-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide
Uniqueness
1-(5-Chloro-2-propoxybenzenesulfonyl)piperidine-4-carboxamide stands out due to its specific chloro substitution, which imparts unique reactivity and binding properties. The propoxy group also contributes to its distinct chemical behavior compared to other similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H21ClN2O4S |
|---|---|
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
1-(5-chloro-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-9-22-13-4-3-12(16)10-14(13)23(20,21)18-7-5-11(6-8-18)15(17)19/h3-4,10-11H,2,5-9H2,1H3,(H2,17,19) |
InChI-Schlüssel |
MOZOIZFGXWQJQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)

![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)



